![molecular formula C9H7NO6 B1582355 4-(Methoxycarbonyl)-3-nitrobenzoic acid CAS No. 35092-89-8](/img/structure/B1582355.png)
4-(Methoxycarbonyl)-3-nitrobenzoic acid
Overview
Description
4-Methoxycarbonylphenylboronic acid is a chemical compound with the empirical formula C8H9BO4 . It is used as a reagent in various chemical reactions such as the tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Chemical Reactions Analysis
4-Methoxycarbonylphenylboronic acid has been used in various chemical reactions. For example, it has been used in the copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .Scientific Research Applications
1. Tandem-Type Pd (II)-Catalyzed Oxidative Heck Reaction and Intramolecular C-H Amidation Sequence This compound is used as a reagent in tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . This process is a key step in the synthesis of complex organic molecules.
2. Copper-Mediated Ligandless Aerobic Fluoroalkylation of Arylboronic Acids It is also used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides . This reaction is important in the field of medicinal chemistry for the synthesis of fluoroalkylated compounds.
One-Pot Ipso-Nitration of Arylboronic Acids
The compound is employed in one-pot ipso-nitration of arylboronic acids . This process is used in the synthesis of nitroaromatic compounds, which have applications in dyes, pharmaceuticals, and agrochemicals.
Copper-Catalyzed Nitration and Cyclocondensation
It is used in copper-catalyzed nitration and cyclocondensation followed by palladium-phosphine-catalyzed Suzuki-Miyaura coupling . This is a key process in the synthesis of biaryls, which are important in pharmaceuticals and materials science.
5. Preparation of Biaryls via Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction The compound is used in the preparation of biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid . Biaryls are a class of compounds that have a wide range of applications in pharmaceuticals and organic electronics.
6. Synthesis of Chromenones and Their Bradykinin B1 Antagonistic Activity It is employed in the synthesis of chromenones and their bradykinin B1 antagonistic activity . Chromenones are a class of organic compounds that have shown potential in the treatment of inflammation and pain.
7. Preparation of Pt Nanoparticles on Photoactive Metal-Organic Frameworks The compound is used in the preparation of Pt nanoparticles on photoactive metal-organic frameworks, resulting in efficient hydrogen evolution via synergistic photoexcitation and electron injection . This has potential applications in the field of energy storage and conversion.
8. Synthesis of Salicylate-Based Thienylbenzoic Acids as E. Coli Methionine Aminopeptidase Inhibitor Finally, it is used in the synthesis of salicylate-based thienylbenzoic acids as E. coli methionine aminopeptidase inhibitor . This has potential applications in the development of new antibiotics.
Safety and Hazards
properties
IUPAC Name |
4-methoxycarbonyl-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c1-16-9(13)6-3-2-5(8(11)12)4-7(6)10(14)15/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIADZYPHVTLPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956526 | |
Record name | 4-(Methoxycarbonyl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)-3-nitrobenzoic acid | |
CAS RN |
35092-89-8 | |
Record name | 1-Methyl 2-nitro-1,4-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35092-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl hydrogen 2-nitroterephthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035092898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 35092-89-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151109 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Methoxycarbonyl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl hydrogen 2-nitroterephthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.585 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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